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molecular formula C25H37ClN2O2 B8415588 2-[[2-(2-ethylbutoxy)-2,2-diphenylacetyl]-methylamino]ethyl-dimethylazanium chloride CAS No. 3579-66-6

2-[[2-(2-ethylbutoxy)-2,2-diphenylacetyl]-methylamino]ethyl-dimethylazanium chloride

Cat. No. B8415588
M. Wt: 433.0 g/mol
InChI Key: NNKSRGUMPLVLGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07423057B2

Procedure details

The standard assay mixture contained 50 μM decyclo ubichinone, 100 μM dihydroorotate, 60 μM 2,6-dichloroindophenol, as well as 20 mU DHODH. The volume activity of the recombinant enzyme used was 30 U/ml. Measurements were conducted in 50 mM TrisHCl (150 mM KCl, 0,1% Triton X-100, pH. 8,0) at 30° C. in a final volume of 1 ml. The components were mixed, and the reaction was started by adding dihydroorotate. The course of reaction was followed by spectrophotometrically measuring the decrease in absorption at 600 nm for 2 min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
TrisHCl
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([O-:11])(=[O:10])[CH:2]1NC(=O)N[C:4](=[O:5])[CH2:3]1.C1C(=NC2C=C(Cl)C(O)=C(Cl)C=2)C=CC(=[O:15])C=1.[Cl-].[K+].CCC([CH2:36][O:37][C:38](C(N(CC[NH+](C)C)C)=O)(C1C=CC=CC=1)C1C=CC=CC=1)CC.[Cl-]>C(O)C(N)(CO)CO.Cl>[O:37]1[CH2:38][C:3]([C:4]([OH:5])=[O:15])=[C:2]([C:1]([OH:11])=[O:10])[CH2:36]1 |f:2.3,4.5,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1CC(=O)NC(=O)N1)(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=O)C=CC1=NC2=CC(=C(C(=C2)Cl)O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC(CC)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N(C)CC[NH+](C)C.[Cl-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1CC(=O)NC(=O)N1)(=O)[O-]
Step Six
Name
TrisHCl
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C(CO)(CO)N)O.Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 30° C.
ADDITION
Type
ADDITION
Details
The components were mixed
CUSTOM
Type
CUSTOM
Details
The course of reaction
CUSTOM
Type
CUSTOM
Details
in absorption at 600 nm for 2 min.
Duration
2 min

Outcomes

Product
Name
Type
Smiles
O1CC(=C(C1)C(=O)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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